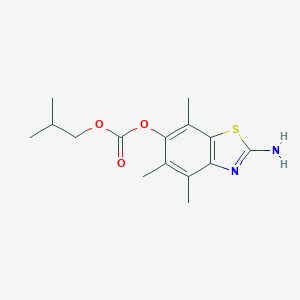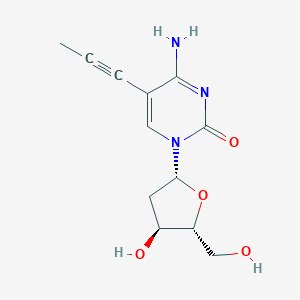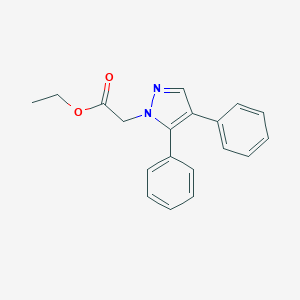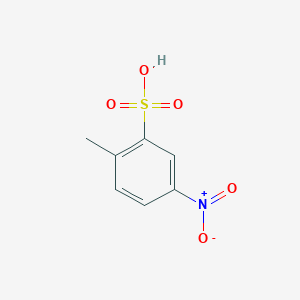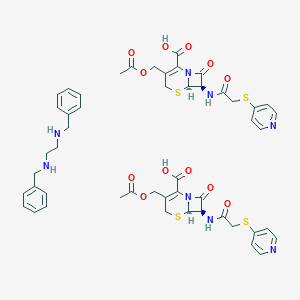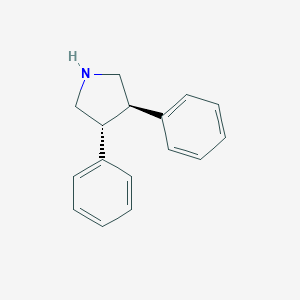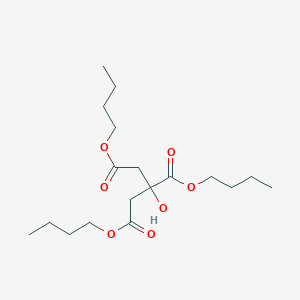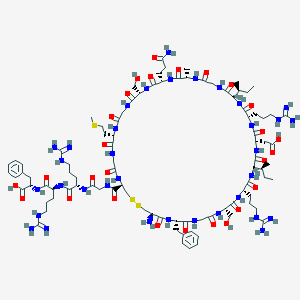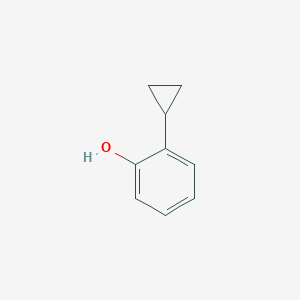![molecular formula C11H16N4O3 B047291 alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol CAS No. 120277-93-2](/img/structure/B47291.png)
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a GABAA receptor antagonist that has been shown to have a variety of effects on the central nervous system. In
Aplicaciones Científicas De Investigación
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the ability to block the sedative and hypnotic effects of benzodiazepines. It has also been studied for its potential use in the treatment of alcoholism and for its ability to modulate the activity of GABAA receptors.
Mecanismo De Acción
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 is a competitive antagonist of the benzodiazepine site on the GABAA receptor. It binds to the same site as benzodiazepines but has an opposite effect, blocking the activity of the receptor rather than enhancing it. This mechanism of action has been well-studied and is the basis for alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513's potential use in scientific research.
Efectos Bioquímicos Y Fisiológicos
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 has a variety of biochemical and physiological effects. It has been shown to block the sedative and hypnotic effects of benzodiazepines, as well as to reduce the severity of withdrawal symptoms in alcohol-dependent individuals. It has also been shown to modulate the activity of GABAA receptors, which are involved in the regulation of anxiety, sleep, and muscle relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 has several advantages for use in lab experiments. It is a well-established compound that has been extensively studied, and its mechanism of action is well-understood. It has also been shown to have a variety of effects on the central nervous system, which makes it useful for studying the role of GABAA receptors in various physiological and pathological processes. However, there are also some limitations to its use. It is a potent antagonist of the benzodiazepine site on the GABAA receptor, which means that it may have off-target effects on other receptors. It is also a relatively expensive compound, which may limit its use in some lab settings.
Direcciones Futuras
There are several future directions for research on alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513. One area of interest is its potential use in the treatment of alcoholism. It has been shown to reduce the severity of withdrawal symptoms in alcohol-dependent individuals, and further research may lead to the development of new treatments for this condition. Another area of interest is its potential use in the treatment of anxiety disorders. It has been shown to modulate the activity of GABAA receptors, which are involved in the regulation of anxiety, and further research may lead to the development of new treatments for these disorders. Finally, there is also interest in the development of new compounds that target the benzodiazepine site on the GABAA receptor, and alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 may serve as a useful starting point for the development of these compounds.
Conclusion:
In conclusion, alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 is a well-studied compound that has a variety of potential applications in scientific research. Its mechanism of action as a competitive antagonist of the benzodiazepine site on the GABAA receptor has been well-established, and it has been shown to have a variety of effects on the central nervous system. While there are some limitations to its use, it remains a useful compound for studying the role of GABAA receptors in various physiological and pathological processes, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 involves several steps, including the reaction of 6-azabicyclo[3.1.0]hexane-6-ethanol with 2-nitro-1H-imidazole-1-carboxaldehyde, followed by reduction with sodium borohydride. The final product is purified using column chromatography. This synthesis method has been well-established and has been used to produce alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol 15-4513 for use in scientific research.
Propiedades
Número CAS |
120277-93-2 |
|---|---|
Nombre del producto |
alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol |
Fórmula molecular |
C11H16N4O3 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1-(6-azabicyclo[3.1.0]hexan-6-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H16N4O3/c16-8(7-14-9-2-1-3-10(9)14)6-13-5-4-12-11(13)15(17)18/h4-5,8-10,16H,1-3,6-7H2 |
Clave InChI |
OIDNCWWLMVXHET-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O |
SMILES canónico |
C1CC2C(C1)N2CC(CN3C=CN=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



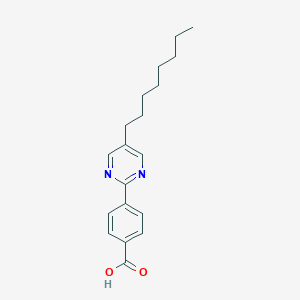
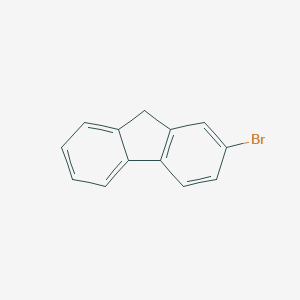
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
